1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
CAS No.: 951973-11-8
Cat. No.: VC6981138
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951973-11-8 |
|---|---|
| Molecular Formula | C18H19N3O4S |
| Molecular Weight | 373.43 |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H19N3O4S/c22-16(20-18-19-7-10-26-18)12-5-8-21(9-6-12)17(23)15-11-24-13-3-1-2-4-14(13)25-15/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,19,20,22) |
| Standard InChI Key | ONKYAEHOWHFPMZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3COC4=CC=CC=C4O3 |
Introduction
Structural Elucidation and Nomenclature
Core Molecular Architecture
The compound features three distinct pharmacophoric units:
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A 2,3-dihydrobenzo[b] dioxine moiety, a bicyclic ether system fused to a benzene ring.
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A piperidine-4-carboxamide group, providing conformational rigidity and hydrogen-bonding capacity.
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A thiazol-2-yl substituent, a five-membered aromatic ring containing sulfur and nitrogen.
The IUPAC name, 1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, systematically describes the connectivity: the benzodioxine carbonyl links to the piperidine nitrogen, while the carboxamide bridges the piperidine and thiazole groups.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.43 g/mol |
| SMILES | |
| InChIKey | ONKYAEHOWHFPMZ-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three primary fragments:
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2,3-Dihydrobenzo[b] dioxine-2-carboxylic acid: Prepared via cyclization of catechol derivatives with α-haloesters.
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Piperidine-4-carboxylic acid: Derived from commercially available isonipecotic acid.
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2-Aminothiazole: Synthesized via the Hantzsch thiazole synthesis .
Stepwise Assembly
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Coupling of Benzodioxine and Piperidine: The benzodioxine carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) and coupled to piperidine-4-carboxylic acid .
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Amidation with Thiazole: The resulting piperidine carbonyl chloride reacts with 2-aminothiazole under Schotten-Baumann conditions .
Scheme 1: Representative Synthesis
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Activation of 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid with EDC/HOBt.
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Amide bond formation with piperidine-4-carboxylic acid.
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Chlorination of the terminal carboxyl group using thionyl chloride.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
While experimental solubility data remain undisclosed, computational predictions suggest moderate lipophilicity (), favoring membrane permeability . The presence of polar carboxamide and ether groups may enhance aqueous solubility relative to purely aromatic scaffolds.
Stability Profile
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pH Stability: The benzodioxine ether is resistant to hydrolysis under physiological pH.
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Thermal Stability: Decomposition occurs above 250°C, as inferred from analogous compounds .
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: -NMR confirms the benzodioxine protons at δ 4.2–4.5 ppm (methyleneoxy) and thiazole protons at δ 7.2–7.5 ppm .
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Mass Spectrometry: High-resolution ESI-MS exhibits a molecular ion peak at 373.43 [M+H].
Biological Activity and Mechanistic Insights
Target Prediction
Docking studies suggest affinity for cyclin-dependent kinases (CDKs), particularly CDK9, due to the thiazole’s capacity to coordinate ATP-binding site residues . The benzodioxine moiety may enhance selectivity over kinase isoforms through hydrophobic interactions .
Research Applications and Future Directions
Medicinal Chemistry
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Kinase Inhibitor Development: Rational design of isoform-selective CDK inhibitors.
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Dual-Target Agents: Hybrid molecules combining HDAC and kinase inhibitory motifs .
Chemical Biology
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Photoaffinity Probes: Incorporation of azide/alkyne handles for target identification via click chemistry.
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